REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]1[CH:9]=[C:8]2[N:10]=[CH:11][C:12]([C:15]#[N:16])=[C:13](Cl)[C:7]2=[CH:6][C:5]=1[NH:17]C(C)=O.[Cl:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][C:28]=1[F:29])[NH2:25].CC(O)C.Cl>CS(O)(=O)=O.O>[NH2:17][C:5]1[CH:6]=[C:7]2[C:8](=[CH:9][C:4]=1[O:3][CH2:2][CH3:1])[N:10]=[CH:11][C:12]([C:15]#[N:16])=[C:13]2[NH:25][C:24]1[CH:26]=[CH:27][C:28]([F:29])=[C:22]([Cl:21])[CH:23]=1
|
Name
|
|
Quantity
|
274.5 g
|
Type
|
reactant
|
Smiles
|
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C
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Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1F
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Name
|
|
Quantity
|
6.7 L
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
655 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
84 °C
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Type
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CUSTOM
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Details
|
After stirring overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was warmed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 80° C
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Type
|
ADDITION
|
Details
|
was added
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Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.-10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
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Details
|
The yellow solid product is collected by vacuum filtration
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Type
|
WASH
|
Details
|
washed with 20% 2-propanol/water (700 mL) and water (2×700 mL)
|
Type
|
CUSTOM
|
Details
|
Drying the product in vacuo at 60° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=C(C=NC2=CC1OCC)C#N)NC1=CC(=C(C=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 344.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |